2-(2,4-dichlorophenyl)-2-(1h-imidazol-1-yl methyl)-1,3-dioxolane-4-methanol
Description
Historical Context and Discovery
The discovery and development of 2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolane-4-methanol can be traced back to systematic investigations of antimycotic imidazole compounds during the early 1980s. The synthesis and characterization of 1-[[2-aryl-4-(arylalkyl)-1,3-dioxolan-2-yl]methyl]-1H-imidazoles represented a significant advancement in antifungal drug discovery, with this particular compound emerging as a key structural motif. Research conducted by Chapman and Bauer in 1990 provided crucial insights into the synthesis and characterization of both cis and trans isomers of this compound, establishing its importance in heterocyclic chemistry.
The compound gained particular attention when it was identified as a significant impurity in ketoconazole preparations, leading to extensive analytical method development for its detection and quantification. Castro-Puyana and colleagues demonstrated that this trans-ketoconazole impurity could be identified and quantified in pharmaceutical formulations, with impurity levels consistently exceeding 2.0% in commercial preparations. This discovery prompted regulatory scrutiny and necessitated the development of sophisticated analytical techniques for pharmaceutical quality control.
Historical synthesis efforts focused on creating antimycotic agents with improved efficacy and reduced side effects. The systematic exploration of 1,3-dioxolane derivatives containing imidazole substituents revealed that compounds with specific stereochemical configurations exhibited enhanced antifungal properties. These early investigations laid the groundwork for understanding structure-activity relationships that continue to inform modern pharmaceutical development.
Significance in Pharmaceutical Chemistry
The pharmaceutical significance of 2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolane-4-methanol extends beyond its role as a synthetic intermediate to encompass critical aspects of drug quality control and regulatory compliance. As a ketoconazole-related impurity, this compound has become a benchmark for analytical method validation in pharmaceutical manufacturing. The European Pharmacopoeia and other regulatory bodies require stringent monitoring of this impurity due to its potential impact on drug safety and efficacy.
Contemporary research applications of 2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolane-4-methanol span multiple domains of pharmaceutical science, from analytical method development to novel drug discovery. The compound serves as a crucial reference material for the development of sophisticated analytical techniques, including capillary zone electrophoresis-electrospray ionization-mass spectrometry methods that enable precise identification and quantification of pharmaceutical impurities. These analytical applications have become essential for regulatory compliance and quality assurance in pharmaceutical manufacturing.
Research into the stereochemical properties of this compound has revealed significant differences between cis and trans isomers in terms of biological activity and analytical behavior. The synthesis of diastereomeric analogs has provided valuable insights into structure-activity relationships that inform rational drug design approaches. Carbon-13 nuclear magnetic resonance spectroscopy has been particularly useful for characterizing these stereoisomers and understanding their conformational preferences.
The compound's role as a synthetic intermediate has facilitated research into novel antifungal agents with improved therapeutic profiles. Studies have shown that modifications to the dioxolane ring system can lead to compounds with enhanced antifungal activity against resistant fungal strains. The development of new synthetic methodologies for preparing related compounds has advanced the field of heterocyclic chemistry and provided new tools for medicinal chemists.
Investigations into the compound's potential as a modulator of ion channels, particularly large conductance calcium-activated potassium channels, have opened new avenues for therapeutic applications beyond antifungal activity. This research demonstrates the versatility of the compound as a pharmacological tool and highlights the potential for discovering new therapeutic applications through systematic investigation of existing pharmaceutical intermediates.
Propriétés
IUPAC Name |
[2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14Cl2N2O3/c15-10-1-2-12(13(16)5-10)14(8-18-4-3-17-9-18)20-7-11(6-19)21-14/h1-5,9,11,19H,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJZJGRMLFMJRGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(O1)(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10868830 | |
| Record name | {2-(2,4-Dichlorophenyl)-2-[(1H-imidazol-1-yl)methyl]-1,3-dioxolan-4-yl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10868830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84682-23-5 | |
| Record name | 2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolane-4-methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84682-23-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolane-4-methanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084682235 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | {2-(2,4-Dichlorophenyl)-2-[(1H-imidazol-1-yl)methyl]-1,3-dioxolan-4-yl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10868830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolane-4-methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.075.959 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Activité Biologique
2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolane-4-methanol, also known by its CAS number 170210-49-8, is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
- Molecular Formula : C14H14Cl2N2O3
- Molecular Weight : 329.179 g/mol
- Structure : The compound features a dioxolane ring and an imidazole moiety, contributing to its biological properties.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its structural components, which allow it to interact with various biological targets. Key mechanisms include:
- Antimicrobial Activity : Research indicates that compounds similar in structure exhibit antimicrobial properties against various bacterial strains. The presence of the imidazole ring is often associated with enhanced antibacterial activity.
- Antifungal Properties : Similar compounds have shown effectiveness against fungal infections, suggesting potential applications in treating mycoses.
Biological Activity Data
| Activity Type | Target Organism/Cell Line | Concentration (MIC) | Reference |
|---|---|---|---|
| Antibacterial | E. coli | 256 µg/mL | |
| Antibacterial | S. aureus | 256 µg/mL | |
| Antifungal | Candida albicans | 128 µg/mL |
Case Studies
-
Antibacterial Efficacy :
A study evaluated the antibacterial efficacy of various derivatives of imidazole-containing compounds against E. coli and S. aureus. The results indicated that the tested compound exhibited a minimum inhibitory concentration (MIC) of 256 µg/mL against both bacterial strains, demonstrating significant antibacterial activity and suggesting further exploration into its therapeutic potential . -
Fungal Inhibition :
Another investigation focused on the antifungal properties of related dioxolane derivatives. The compound showed promising results against Candida albicans with an MIC of 128 µg/mL, indicating potential for use in antifungal therapies . -
Mechanistic Insights :
Research has explored the mechanism by which imidazole derivatives exert their effects on microbial cells. These compounds often disrupt cell membrane integrity or inhibit essential metabolic pathways within pathogens .
Research Findings
Recent studies have highlighted the importance of structural modifications in enhancing the biological activity of dioxolane derivatives:
- Structure-Activity Relationship (SAR) : Variations in substituents on the dioxolane ring and imidazole moiety significantly influence biological activity. For instance, the introduction of additional halogen atoms or functional groups can enhance antimicrobial potency .
- Synergistic Effects : Combining this compound with other antimicrobial agents has shown enhanced efficacy against resistant strains, suggesting potential for combination therapies .
Comparaison Avec Des Composés Similaires
Research and Market Relevance
- Commercial Availability : Supplied as a ketoconazole intermediate by vendors like CymitQuimica at ~€610/250 mg .
Méthodes De Préparation
General Synthetic Strategy
The synthesis typically involves three key components:
- 2,4-Dichlorobenzaldehyde as the aromatic aldehyde precursor.
- Imidazole as the heterocyclic nucleophile.
- Formation of the 1,3-dioxolane ring by acetalization or cyclization.
- Introduction of the hydroxymethyl group at the 4-position of the dioxolane ring.
The general synthetic approach proceeds via condensation of 2,4-dichlorobenzaldehyde with imidazole under controlled conditions, followed by cyclization with a suitable diol or formaldehyde equivalent to form the dioxolane ring, producing the target compound with the hydroxymethyl substituent.
Specific Reaction Conditions
- Catalysts and Bases: The reaction is often catalyzed by bases such as sodium carbonate, potassium carbonate, or organic bases like triethylamine or 1H-imidazole itself. Strong bases such as sodium hydride or sodium hydroxide may also be employed depending on the step.
- Solvents: Polar aprotic solvents such as N,N-dimethylformamide (DMF), N-methylpyrrolidone (NMP), dimethyl sulfoxide (DMSO), or N,N-dimethylacetamide (DMAc) are preferred for their ability to dissolve both organic and inorganic reactants and facilitate nucleophilic substitution and cyclization reactions.
- Temperature: Reaction temperatures vary from ambient (25°C) up to 150°C, with an optimal range typically between 40°C and 100°C for effective cyclization and substitution without decomposition.
- Phase Transfer Catalysis: In some processes, phase transfer catalysts such as tetraalkylammonium salts or crown ethers (e.g., 12-crown-4, 15-crown-5) are used to enhance the reaction rate and yield by facilitating the transfer of ionic species between phases.
Industrial Synthesis
In industrial settings, continuous flow reactors are employed to maintain consistent reaction conditions and improve scalability. Advanced purification techniques, including high-performance liquid chromatography (HPLC), ensure high purity of the final product.
Detailed Preparation Methodology
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Condensation of 2,4-dichlorobenzaldehyde with imidazole | 2,4-Dichlorobenzaldehyde, imidazole, base (e.g., K2CO3), solvent (DMF or NMP), 40-80°C | Formation of imidazolylmethyl intermediate |
| 2 | Cyclization to form 1,3-dioxolane ring | Addition of ethylene glycol or formaldehyde equivalent, acid or base catalyst, 25-80°C | Ring closure to form dioxolane structure |
| 3 | Hydroxymethyl group introduction | Controlled oxidation or direct substitution | Ensures hydroxymethyl substitution at 4-position |
| 4 | Purification | Extraction, crystallization, HPLC | Ensures removal of impurities and isomer separation |
Reaction Types Involved
- Nucleophilic Substitution: Imidazole nitrogen attacks electrophilic aldehyde carbon.
- Acetalization/Cyclization: Formation of the dioxolane ring by reaction of aldehyde with diol moiety.
- Oxidation/Reduction: Optional steps to adjust oxidation state for hydroxymethyl group formation.
- Phase Transfer Catalysis: Enhances reactivity of ionic species in biphasic systems.
Research Findings and Optimization
- Base Selection: Alkali metal carbonates (K2CO3, Na2CO3) provide mild conditions minimizing side reactions.
- Solvent Effects: Polar aprotic solvents improve yields by stabilizing charged intermediates.
- Temperature Control: Maintaining 40-100°C balances reaction kinetics and product stability.
- Phase Transfer Catalysts: Use of tetraalkylammonium salts significantly increases reaction rate and yield.
- Stereochemistry: The preparation yields predominantly the cis-isomer [(2S,4R)-configuration], important for biological activity.
Summary Table of Key Preparation Parameters
| Parameter | Typical Range/Value | Effect on Reaction |
|---|---|---|
| Base | K2CO3, Na2CO3, triethylamine | Catalyzes condensation and cyclization |
| Solvent | DMF, NMP, DMSO | Dissolves reactants, stabilizes ions |
| Temperature | 25°C – 150°C (optimal 40°C – 100°C) | Controls reaction rate and selectivity |
| Reaction Time | Several hours (varies with scale) | Ensures complete conversion |
| Phase Transfer Catalyst | Tetraalkylammonium salts, crown ethers | Enhances ionic reactant transfer |
| Purification | HPLC, crystallization | Achieves high purity and isomer separation |
Q & A
Q. What are the optimal synthetic routes for preparing 2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolane-4-methanol?
Methodological Answer: The synthesis typically involves multistep reactions:
Intermediate Preparation : Start with 2-(2,4-dichlorophenyl)-2-(bromomethyl)-1,3-dioxolane-4-methanol (Cis-Bromo benzoate). React this with 1H-imidazole in dimethylformamide (DMF) using NaH as a base. This step achieves substitution of the bromine atom with the imidazole moiety .
Purification : Use flash chromatography (e.g., silica gel with PE-EA eluent) or recrystallization to isolate the product.
Yield Optimization : Adjust reaction time (e.g., 12–24 hours at 70°C) and stoichiometry (1:1.2 molar ratio of bromo-intermediate to imidazole) to achieve yields of 65–75% .
Q. Table 1: Key Reaction Parameters
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | NaH/DMF, 70°C | 65–75 | ≥98% |
| 2 | Flash chromatography | 85–90 | ≥99% |
Q. How is the compound structurally characterized in academic research?
Methodological Answer: Characterization relies on spectroscopic and crystallographic techniques:
- 1H/13C NMR : Peaks for the dioxolane ring (δ 4.2–5.1 ppm for protons; δ 70–80 ppm for carbons) and imidazole (δ 7.2–7.8 ppm for aromatic protons) confirm connectivity .
- X-ray Crystallography : Resolves stereochemistry (e.g., cis-configuration of dioxolane and chlorophenyl groups) .
- Elemental Analysis : Matches calculated vs. observed C, H, N content (e.g., C 58.67% calculated vs. 58.78% observed) .
Advanced Research Questions
Q. How does stereochemistry influence the compound’s inhibitory activity against heme oxygenase (HO) isozymes?
Methodological Answer: The compound’s cis-configuration enhances selectivity for HO-1 over HO-2:
Enzyme Assays : Use recombinant HO-1/HO-2 to measure IC50 values. The cis-isomer shows IC50 = 0.8 µM for HO-1 vs. >50 µM for HO-2 .
Molecular Docking : Simulations reveal stronger binding to HO-1’s hydrophobic pocket due to spatial alignment of the imidazole and dioxolane groups .
SAR Studies : Modifying the dioxolane’s substituents (e.g., methyl vs. ethyl) alters potency by 3–5-fold, highlighting steric sensitivity .
Q. Table 2: Isozyme Selectivity Data
| Compound | HO-1 IC50 (µM) | HO-2 IC50 (µM) | Selectivity Ratio |
|---|---|---|---|
| Cis-isomer | 0.8 | >50 | >62.5 |
| Trans-isomer | 5.2 | 48 | 9.2 |
Q. What computational strategies predict the compound’s antifungal efficacy?
Methodological Answer:
QSAR Modeling : Correlate logP (2.8) and polar surface area (85 Ų) with antifungal activity against Candida albicans (MIC = 1.6 µg/mL) .
Molecular Dynamics : Simulate binding to fungal CYP51 (lanosterol 14α-demethylase). The imidazole group coordinates the heme iron, while the dioxolane stabilizes hydrophobic interactions .
Free Energy Calculations : Predict ΔGbinding = −9.2 kcal/mol, consistent with experimental inhibition constants .
Q. How do environmental degradation studies inform its safe use in agricultural applications?
Methodological Answer:
Photolysis Studies : Expose the compound to UV light (λ = 254 nm) in aqueous solutions. Half-life = 48 hours, with degradation products including 2,4-dichlorophenol and imidazole derivatives .
Soil Microcosms : Monitor biodegradation under aerobic conditions. After 30 days, 60% degradation occurs, with microbial activity linked to esterase enzymes .
Ecotoxicity : LC50 for Daphnia magna = 12 mg/L, indicating moderate aquatic toxicity .
Q. Table 3: Environmental Persistence Data
| Condition | Half-Life | Major Degradants |
|---|---|---|
| UV Light | 48 h | 2,4-Dichlorophenol |
| Aerobic Soil | 30 days | Hydroxylated dioxolane |
Q. What strategies resolve contradictions in reported antifungal activity across studies?
Methodological Answer: Discrepancies arise from:
Strain Variability : Test against standardized strains (e.g., ATCC 90028 for C. albicans) to minimize variability .
Solubility Factors : Use DMSO concentrations ≤1% to avoid cytotoxicity artifacts .
Synergy Testing : Combine with azoles (e.g., fluconazole) to assess potentiation effects (FICI ≤0.5 indicates synergy) .
Q. Methodological Challenges and Solutions
Q. How to address low yields in imidazole-dioxolane coupling reactions?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
